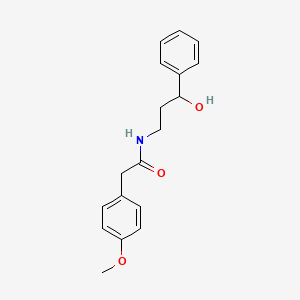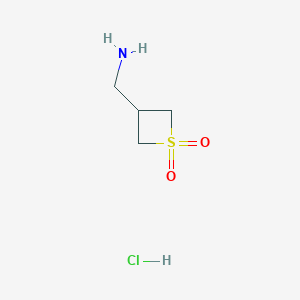
3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride
Übersicht
Beschreibung
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are used in a variety of applications, including as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of aminomethyl compounds can involve various methods. For instance, the synthesis of 3-methylamino-1-phenyl-1-propanol involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .
Molecular Structure Analysis
The molecular structure of aminomethyl compounds can be analyzed using various techniques, such as NMR spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Aminomethyl compounds can undergo various chemical reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can be determined using various analytical techniques. For instance, the most widely used method for analyzing metformin hydrochloride, an aminomethyl compound, is HPLC combined with spectrophotometry .
Wissenschaftliche Forschungsanwendungen
Polymerization Catalyst
A study on the organo-catalyzed ring-opening polymerization of derivatives related to glutamic acid, demonstrates the potential application of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride in polymer chemistry. The research illustrated controlled polymerization under mild conditions, highlighting the compound's utility in synthesizing poly(alpha-hydroxyacids) with pendant carboxylic acids, offering a pathway to novel materials with specific functional properties (Olivier Thillaye du Boullay et al., 2010).
Anticancer Activities
The synthesis and characterization of novel thiophenylchromane derivatives, incorporating the structural motif of this compound, have shown moderate anticancer activity. This indicates its potential application in designing new therapeutic agents. Specifically, these compounds displayed activity against HepG2 cancer cell lines, suggesting their potential utility in anticancer drug development (S. Vaseghi et al., 2021).
Chemical Synthesis
In the realm of chemical synthesis, this compound and its derivatives have been used in the synthesis of complex molecular structures. For example, the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane demonstrated the compound's versatility in generating novel structures with potential biological activities. This work underscores the compound's role in facilitating diverse chemical reactions, leading to the synthesis of compounds with varied biological and pharmacological properties (V. Kataev et al., 2018).
Hypotensive Activity
Research into pyrimidine-2,4-(1H,3H)-dione derivatives containing thietane rings with sulfur in various oxidation states, related to the core structure of this compound, revealed compounds with pronounced hypotensive activity. These findings open avenues for the development of new hypotensive agents, demonstrating the potential of this compound derivatives in cardiovascular drug discovery (V. Kataev et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .
Mode of Action
GSK3036656 interacts with its target, LeuRS, by inhibiting its function . LeuRS has two catalytic sites, an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu . GSK3036656 inhibits these functions, thereby disrupting protein synthesis in Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of LeuRS disrupts the protein synthesis pathway in Mycobacterium tuberculosis. This disruption affects the downstream effects of protein synthesis, including cell growth and replication
Pharmacokinetics
It is known that the compound shows potent inhibition of mtb leurs and in vitro antitubercular activity . It is also highly selective for the Mtb LeuRS enzyme
Result of Action
The result of the action of this compound is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to the disruption of cell growth and replication . This makes the compound a potential candidate for the treatment of tuberculosis .
Safety and Hazards
Zukünftige Richtungen
Research into aminomethyl compounds is ongoing, with potential applications in various fields. For instance, new heterocyclic amino acid derivatives containing azetidine and oxetane rings have been synthesized and evaluated for their antimicrobial properties . Additionally, a novel series of 3-aminomethyl 4-halogen benzoxaboroles have been synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis leucyl-tRNA synthetase .
Eigenschaften
IUPAC Name |
(1,1-dioxothietan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-1-4-2-8(6,7)3-4;/h4H,1-3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQLYCGEJHFJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909318-80-4 | |
| Record name | 3-(aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
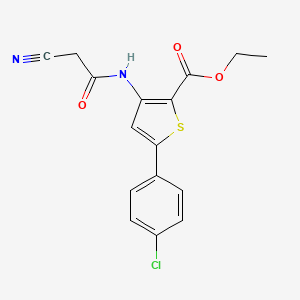
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2958089.png)
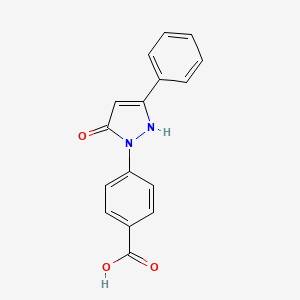
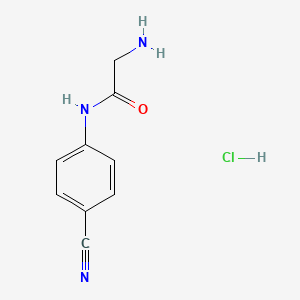
![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)
![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2958098.png)



![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2958105.png)

